molecular formula C32H36N10O2 B12365538 (1R,4R)-5-[2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-6-[6-(4-methoxypyridin-3-yl)-4-methylpyrazolo[4,3-c]pyridin-1-yl]-1-methylimidazo[4,5-c]pyridin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane

(1R,4R)-5-[2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-6-[6-(4-methoxypyridin-3-yl)-4-methylpyrazolo[4,3-c]pyridin-1-yl]-1-methylimidazo[4,5-c]pyridin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B12365538
M. Wt: 592.7 g/mol
InChI Key: WWLFWVFVYAPDGW-YPAWHYETSA-N
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Description

The compound (1R,4R)-5-[2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-6-[6-(4-methoxypyridin-3-yl)-4-methylpyrazolo[4,3-c]pyridin-1-yl]-1-methylimidazo[4,5-c]pyridin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core bicyclic structure, followed by the introduction of various functional groups. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems could be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate biological pathways and exert its effects. The exact pathways and targets depend on the specific application and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

  • (1R,4R)-5-[2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-6-[6-(4-methoxypyridin-3-yl)-4-methylpyrazolo[4,3-c]pyridin-1-yl]-1-methylimidazo[4,5-c]pyridin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane
  • Sulfur compounds
  • Lorazepam Related Compound D

Uniqueness

This compound is unique due to its complex structure and the specific functional groups it contains. These features give it distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo multiple types of reactions and interact with specific molecular targets sets it apart from other similar compounds.

Properties

Molecular Formula

C32H36N10O2

Molecular Weight

592.7 g/mol

IUPAC Name

(1R,4R)-5-[2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-6-[6-(4-methoxypyridin-3-yl)-4-methylpyrazolo[4,3-c]pyridin-1-yl]-1-methylimidazo[4,5-c]pyridin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C32H36N10O2/c1-19-23-15-34-42(26(23)12-25(35-19)24-14-33-7-6-28(24)43-3)29-13-27-30(31(36-29)41-17-22-11-21(41)18-44-22)37-32(38(27)2)40-10-9-39-8-4-5-20(39)16-40/h6-7,12-15,20-22H,4-5,8-11,16-18H2,1-3H3/t20-,21-,22-/m1/s1

InChI Key

WWLFWVFVYAPDGW-YPAWHYETSA-N

Isomeric SMILES

CC1=C2C=NN(C2=CC(=N1)C3=C(C=CN=C3)OC)C4=NC(=C5C(=C4)N(C(=N5)N6CCN7CCC[C@@H]7C6)C)N8C[C@H]9C[C@@H]8CO9

Canonical SMILES

CC1=C2C=NN(C2=CC(=N1)C3=C(C=CN=C3)OC)C4=NC(=C5C(=C4)N(C(=N5)N6CCN7CCCC7C6)C)N8CC9CC8CO9

Origin of Product

United States

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